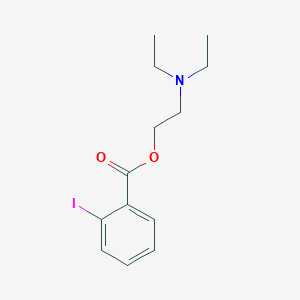![molecular formula C22H16Cl2N4OS2 B295246 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295246.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as BPTP, is a novel compound that has been synthesized and studied for its potential use in scientific research. BPTP is a thieno[2,3-d]pyrimidine derivative that has shown promising results in various studies, making it an important compound to investigate further.
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell growth and induce apoptosis. In animal models of neurodegenerative diseases, this compound has been found to have neuroprotective effects, such as reducing oxidative stress and inflammation. Additionally, this compound has been found to have antimicrobial activity against various pathogens, such as Staphylococcus aureus and Candida albicans.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high purity and high yield synthesis method. Additionally, this compound has shown promising results in various scientific research applications, making it a valuable compound for further investigation. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action, particularly in cancer cells and neurodegenerative diseases. Another direction is to study its potential use in combination with other compounds, such as chemotherapy drugs or other neuroprotective agents. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity in animal models.
Synthesis Methods
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps, starting with the condensation of 2-(bromomethyl)benzimidazole with thiourea to form 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]benzimidazole. This intermediate is then reacted with 3,4-dichlorobenzaldehyde and 5,6-dimethyl-1,3-cyclohexanedione to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in various scientific research applications. It has shown promising results in cancer research, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to have neuroprotective effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of infectious diseases, as it has been found to have antimicrobial activity against various pathogens.
Properties
Molecular Formula |
C22H16Cl2N4OS2 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16Cl2N4OS2/c1-11-12(2)31-20-19(11)21(29)28(13-7-8-14(23)15(24)9-13)22(27-20)30-10-18-25-16-5-3-4-6-17(16)26-18/h3-9H,10H2,1-2H3,(H,25,26) |
InChI Key |
KKXHTPQXQPPCSU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC(=C(C=C5)Cl)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC(=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)

![7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
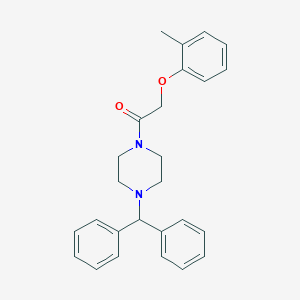
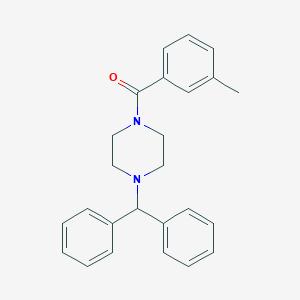
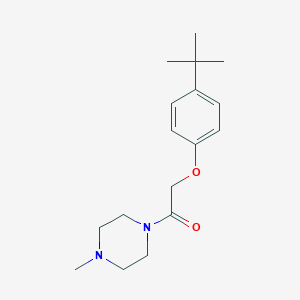
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)
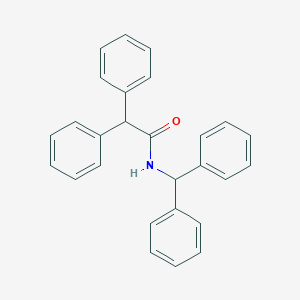
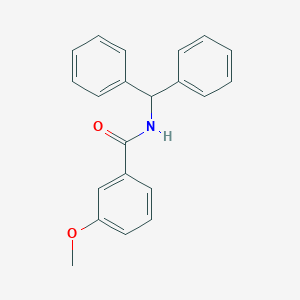
![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)
